Scientific Field: Organic Chemistry
Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Scientific Field: Biochemistry
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking.
Scientific Field: Biomedical Imaging
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging.
Scientific Field: Structural Biology
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used in the study of biomolecule:ligand complexes.
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used as an indole pH fluorescent probe for intracellular pH detection and cell marking.
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used as an indole pH fluorescent probe for intracellular pH detection.
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used for the preparation of fluorescent probes for imaging of tumors.
Summary of Application: 1,1,2-Trimethyl-1H-benzo[e]indole can be used for the preparation of hypoxia-sensitive fluorescent probes for real-time imaging of acute ischemia.
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C15H14BrN and a molecular weight of 288.18 g/mol. It features a unique structure that combines a benzene ring fused with an indole ring, along with three methyl groups and a bromine atom at the 7-position. This compound is notable for its applications in scientific research, particularly in fluorescence and imaging techniques.
The biological activity of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has been explored primarily in the context of its role as a fluorescent probe. It exhibits properties that allow it to bind to cellular components, emitting fluorescence that aids in visualizing and tracking cellular processes. This makes it valuable for applications in tumor imaging and proteomics research, where understanding protein interactions is crucial .
The synthesis of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole typically involves the bromination of 1,1,2-trimethyl-1H-benzo[e]indole. The general procedure includes:
Alternative methods include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has several significant applications:
Interaction studies involving 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole focus on its binding capabilities with various biological targets. As a fluorescent probe, it allows researchers to visualize cellular processes by emitting fluorescence upon binding to specific cellular components. This characteristic is particularly useful in live-cell imaging studies and understanding cellular dynamics .
7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole shares structural similarities with several other indole derivatives. Notable similar compounds include:
Compound Name | Structure Characteristics |
---|---|
1,1,2-Trimethyl-1H-benzo[e]indole | Similar core structure without bromine substitution |
2,3,3-Trimethyl-4,5-benzo-3H-indole | Contains different substituents affecting reactivity |
5-Bromo-2-methylindole | Bromine substitution at a different position |
These compounds exhibit variations in their substituents which influence their chemical reactivity and potential applications. The unique positioning of the bromine atom in 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole contributes to its distinct properties and utility in scientific research compared to its analogs .
Irritant